molecular formula C8H6N2O2 B6248058 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 118768-08-4

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No. B6248058
CAS RN: 118768-08-4
M. Wt: 162.1
InChI Key:
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Description

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione, commonly known as PPD, is a heterocyclic compound composed of a six-member ring containing four nitrogen atoms, one oxygen atom, and one carbon atom. It is a colorless to pale yellow crystalline solid with a melting point of 206-208°C. PPD is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic reactions and in the synthesis of a variety of heterocyclic compounds.

Scientific Research Applications

PPD has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the synthesis of heterocyclic compounds. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds. In addition, PPD has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs.

Mechanism of Action

PPD is a powerful oxidizing agent that is used in a variety of organic reactions. It is believed to act as a Lewis acid, forming a complex with the substrate and facilitating the reaction. The mechanism of action is believed to involve the formation of a cationic intermediate, which is then attacked by a nucleophile. This nucleophilic attack results in the formation of a new bond and the release of a proton.
Biochemical and Physiological Effects
PPD has been studied for its potential biochemical and physiological effects. Studies have shown that PPD is capable of inhibiting the growth of bacteria, fungi, and other microorganisms. It has also been shown to have antimicrobial, antifungal, and antiviral activity. In addition, PPD has been found to have antioxidant activity and to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of PPD in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, PPD is easy to work with and is relatively stable in solution. However, there are some limitations to using PPD in laboratory experiments. It is a powerful oxidizing agent, and as such it can be hazardous if not handled properly. In addition, it is a strong acid, and as such it can cause skin and eye irritation.

Future Directions

The potential applications of PPD are numerous, and there are many opportunities for further research. One area of research is the development of new synthetic methods for the production of PPD and other related compounds. Another area of research is the development of new pharmaceuticals and other compounds based on PPD. Additionally, further studies are needed to explore the biochemical and physiological effects of PPD, as well as its potential applications in medicine and other fields. Finally, research is needed to explore the potential toxicity of PPD and other related compounds.

Synthesis Methods

PPD can be synthesized by a variety of methods. One of the most common methods is the synthesis of PPD from 1,2-diaminobenzene and pyridine. This method involves the reaction of 1,2-diaminobenzene with pyridine in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione and 1H,2H,3H-pyrido[2,3-c]pyrimidine-1,4-dione. The 1,3-dione is then isolated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione involves the condensation of 2-aminopyridine with malononitrile followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminopyridine", "malononitrile", "sodium ethoxide", "acetic anhydride", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in ethanol and add malononitrile and sodium ethoxide. Heat the mixture to reflux for several hours to form the intermediate product.", "Step 2: Cool the reaction mixture and add acetic anhydride to the mixture. Heat the mixture to reflux for several hours to form the cyclized product.", "Step 3: Add hydrogen peroxide and sulfuric acid to the mixture and heat the mixture to reflux for several hours to form the final product.", "Step 4: Purify the product by recrystallization or column chromatography." ] }

CAS RN

118768-08-4

Product Name

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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